N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}ethanamine
Description
Chemical Structure:
The compound features a pyrazole ring substituted with a methyl group at the 1-position and a trifluoromethyl (CF₃) group at the 3-position. An ethanamine chain is attached via a methylene bridge to the pyrazole’s 5-position (Fig. 1). Its molecular formula is C₈H₁₁F₃N₃, with a molar mass of 206.19 g/mol.
Pyrazole derivatives are widely explored in medicinal chemistry for their pharmacokinetic properties, including metabolic stability imparted by the CF₃ group.
Properties
Molecular Formula |
C8H12F3N3 |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]ethanamine |
InChI |
InChI=1S/C8H12F3N3/c1-3-12-5-6-4-7(8(9,10)11)13-14(6)2/h4,12H,3,5H2,1-2H3 |
InChI Key |
BIANAEGCOVKGQC-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=NN1C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with ethylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of ethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts such as palladium or copper, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and receptors.
Industry: Utilized in the development of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism by which ethyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons :
Substituent Effects: Trifluoromethyl Position: The 3-CF₃ group in the target compound vs. 4-CF₃ in [1-methyl-4-CF₃-1H-pyrazol-5-yl]methanamine alters electron distribution. N-Alkylation: N-methylation in 1-(1-ethyl-3-CF₃-1H-pyrazol-5-yl)-N-methylmethanamine reduces hydrogen-bonding capacity compared to the primary amine in the target compound, impacting solubility and receptor interactions.
Heterocyclic Core :
- Pyrazole vs. Pyridine: Compared to N-((6-chloropyridin-3-yl)methyl)ethanamine , the pyrazole ring offers greater metabolic resistance due to aromatic stabilization, whereas pyridine derivatives may exhibit higher polarity.
Biological Activity: NBOMe Series: Unlike the hallucinogenic NBOMe compounds (e.g., 25I-NBOMe) , which target 5-HT₂A receptors, the target compound’s pyrazole core likely shifts selectivity toward other receptors (e.g., histamine or dopamine receptors) due to steric and electronic differences.
Synthetic Accessibility :
- The discontinued status of the target compound contrasts with commercially available analogs (e.g., [1-methyl-4-CF₃-1H-pyrazol-5-yl]methanamine ), suggesting unique synthetic hurdles, such as regioselective CF₃ introduction or amine protection challenges.
Research Findings :
- Metabolic Stability: The CF₃ group in the target compound enhances oxidative stability compared to non-fluorinated analogs (e.g., N-((3-methyl-1-propyl-1H-pyrazol-5-yl)methyl)ethanamine ), as shown in microsomal studies of similar pyrazole derivatives.
- Crystallography : Structural data from SHELX-refined analogs indicate that the pyrazole ring adopts a planar conformation, with the CF₃ group inducing slight distortion due to steric bulk.
- Toxicity : Preliminary toxicity screenings of related CF₃-pyrazoles suggest lower acute toxicity compared to NBOMe compounds , though specific data for the target compound are lacking.
Biological Activity
N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}ethanamine, also known by its CAS number 1856023-70-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C11H15ClF3N5, with a molecular weight of 309.72 g/mol. Its structure includes a pyrazole ring substituted with trifluoromethyl and methyl groups, which contribute to its biological properties.
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- MAO-B Inhibition : The compound has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), which is significant in the treatment of neurodegenerative diseases such as Parkinson's disease. In vitro studies have shown IC50 values ranging from 29 to 56 nM for MAO-B inhibition, with minimal effects on MAO-A activity .
- Neuroprotective Effects : In vivo studies have demonstrated that compounds with similar structures can enhance memory retention and cognitive function in rodent models. For instance, one study reported improved memory performance in a contextual fear conditioning model following treatment with MAO-B inhibitors derived from pyrazole structures .
- Anti-inflammatory Properties : Pyrazole derivatives have been noted for their anti-inflammatory effects, potentially through the modulation of inflammatory pathways and cytokine production .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:
- Study on MAO-B Inhibition : A series of thiophene-2-carboxamides containing the pyrazole moiety were evaluated for their ability to inhibit MAO-B. The lead compound demonstrated significant selectivity and potency, suggesting that structural modifications can enhance biological activity .
- Cognitive Enhancement in Rodents : In a behavioral study, compounds similar to this compound were assessed for their effects on memory in rodents. Results indicated that these compounds could significantly improve memory retention in various cognitive tasks .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
